molecular formula C12H16N4O5S B14080360 3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid

3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid

Cat. No.: B14080360
M. Wt: 328.35 g/mol
InChI Key: QCFUADCVGKDYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methoxyethyl group, a methyl group, and a sulfanylpropanoic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a strong base such as sodium hydride.

    Methylation: The methyl group is added through a methylation reaction using methyl iodide and a base like potassium carbonate.

    Attachment of the Sulfanylpropanoic Acid Moiety: The final step involves the thiol-ene reaction between the purine derivative and 3-mercaptopropanoic acid under UV light or radical initiators.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the purine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxylated purine derivatives.

    Substitution: Various alkylated or arylated purine derivatives.

Scientific Research Applications

3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in purine metabolism pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.

    Pathways Involved: Inhibition of these enzymes can lead to a decrease in the production of uric acid and other purine metabolites, which may have therapeutic benefits in conditions like gout and hyperuricemia.

Comparison with Similar Compounds

Similar Compounds

    Allopurinol: Another purine derivative used as a xanthine oxidase inhibitor.

    Febuxostat: A non-purine xanthine oxidase inhibitor with a similar therapeutic application.

Uniqueness

3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid is unique due to its specific structural features, such as the methoxyethyl and sulfanylpropanoic acid moieties, which impart distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C12H16N4O5S

Molecular Weight

328.35 g/mol

IUPAC Name

3-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoic acid

InChI

InChI=1S/C12H16N4O5S/c1-15-9-8(10(19)14-11(15)20)16(4-5-21-2)12(13-9)22-6-3-7(17)18/h3-6H2,1-2H3,(H,17,18)(H,14,19,20)

InChI Key

QCFUADCVGKDYRE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC(=O)O)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.